Erythromycin A 9,11-Imino Ether

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

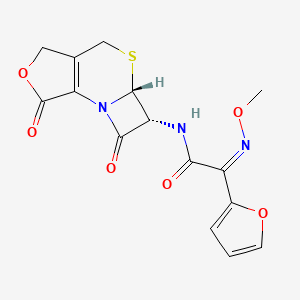

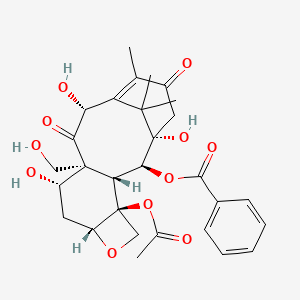

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . Erythromycin is a macrolide antibiotic with a broad spectrum of antibacterial activity .

Synthesis Analysis

Erythromycin A 9,11-Imino Ether is an impurity in the synthesis of Erythromycin . The site-selective N-acylation of erythromycin hydrazone was achieved using acid chloride/triethylamine in methanol as the reaction system .Molecular Structure Analysis

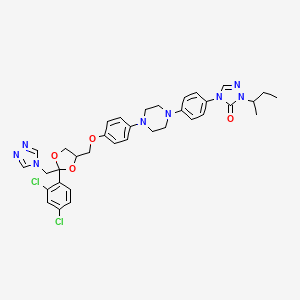

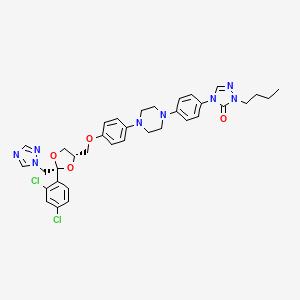

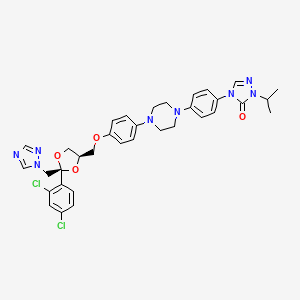

The molecular formula of Erythromycin A 9,11-Imino Ether is C37H66N2O12 . Its molecular weight is 730.93 .Chemical Reactions Analysis

Erythromycin A 9,11-Imino Ether is involved in the synthesis of Erythromycin . It’s also mentioned that Erythromycin A is extremely acid-sensitive, leading to rapid inactivation in the stomach .科学研究应用

Synthesis and Antibacterial Activity

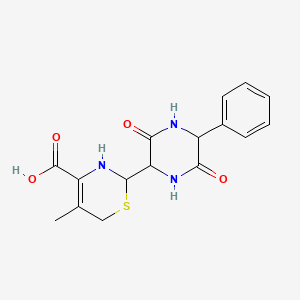

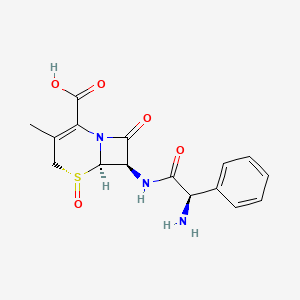

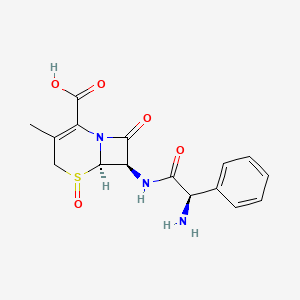

Erythromycin A 9,11-imino ether has been a subject of interest in the synthesis of azithromycin, a notable antibiotic. Yang, Goldsmith, and Rizzi (1994) demonstrated that the Beckmann rearrangement of erythromycin A 9(E)-oxime leads to the formation of 9,11-imino ether, which is a precursor to azithromycin (Yang, Goldsmith, & Rizzi, 1994). Additionally, a study by Zhang et al. (2011) synthesized 4″-O-carbamates of 11,12-cyclic carbonate erythromycin A 6,9-imino ether, showing favorable activity against erythromycin-susceptible Streptococcus pneumoniae (Zhang, Jiao, Yang, Liu, & Ma, 2011).

Ring Expansion and Structural Analysis

The synthesis of ring-expanded semisynthetic erythromycins through the Beckmann rearrangement of erythromycin A oxime was reported by Djokic et al. (1986), where the formation of erythromycin 6,9-imino ether and 9,11-imino ether is a key step (Djokic, Kobrehel, Lazarevski, Lopotar, Tamburašev, Kamenar, Nagl, & Vicković, 1986). Also, the study of the acid stability of azithromycin compared to erythromycin A by Fiese and Steffen (1990) underscores the significance of structural alterations, such as the substitution at the 9a position, in enhancing drug stability (Fiese & Steffen, 1990).

Novel Derivatives and Antimicrobial Activity

Research efforts also focus on developing novel erythromycin derivatives with enhanced antimicrobial activities. Nishimoto et al. (2001) synthesized erythromycin A 9-O-substituted oxime ether derivatives, which exhibited strong in vitro activity against Mycobacterium avium complex (Nishimoto, Narita, Ohmoto, Takahashi, Yoshizumi, Yoshida, Kado, Okezaki, & Kato, 2001). In another study, Wang et al. (2004) developed a bridging chemistry process to form an ether bridge between 6-O and 11-O of erythromycin A, creating new 6,11-O-bridged bicyclic ketolides with good antibacterial activities (Wang, Niu, Qiu, Phan, Chen, Polemeropoulos, & Or, 2004).

安全和危害

属性

CAS 编号 |

161193-44-8 |

|---|---|

产品名称 |

Erythromycin A 9,11-Imino Ether |

分子式 |

C37H66N2O12 |

分子量 |

730.94 |

外观 |

White Solid |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(1R,2R,3R,6R,7S,8S,9R,10R,12R,15R)-7-[(2,6-Dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl)oxy]-3-ethyl-2,10-dihydroxy-2,6,8,10,12,15-hexamethyl-9-[[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl]oxy]-4,,16-Dioxa-14-azabicyclo[11.2.1]hexadec |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6R,7R)-3-({[(2R)-2-Amino-2-carboxyethyl]disulfanyl}methyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601398.png)

![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)